molecular formula C13H16ClN3O2 B2622962 2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-ethylacetamide CAS No. 1251633-86-9

2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-ethylacetamide

Cat. No.: B2622962
CAS No.: 1251633-86-9
M. Wt: 281.74
InChI Key: RJDJRMPFCXDJQH-UHFFFAOYSA-N
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Description

2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-ethylacetamide is a synthetic organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a 4-chlorophenyl group attached to an imidazolidinone ring, which is further connected to an N-ethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-ethylacetamide typically involves the following steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting 4-chloroaniline with glyoxal in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as methanol or ethanol.

    Attachment of the N-Ethylacetamide Group: The imidazolidinone intermediate is then reacted with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazolidinone derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine or sodium hydroxide.

Major Products Formed

    Oxidation: Oxo derivatives of the imidazolidinone ring.

    Reduction: Reduced imidazolidinone derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as enhanced thermal stability and mechanical strength.

    Biological Research: The compound has been used as a tool in biological studies to understand the mechanisms of action of imidazolidinone derivatives and their interactions with biological macromolecules.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-ethylacetamide involves its interaction with specific molecular targets, leading to modulation of biological pathways. The compound can bind to enzymes or receptors, altering their activity and resulting in various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(4-bromophenyl)-2-oxoimidazolidin-1-yl)-N-ethylacetamide: Similar structure with a bromine atom instead of chlorine.

    2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-ethylacetamide: Similar structure with a fluorine atom instead of chlorine.

    2-(3-(4-methylphenyl)-2-oxoimidazolidin-1-yl)-N-ethylacetamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

The uniqueness of 2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-ethylacetamide lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the 4-chlorophenyl group enhances its lipophilicity and potential for interaction with hydrophobic pockets in biological targets, making it a valuable compound for drug development and material science applications.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2/c1-2-15-12(18)9-16-7-8-17(13(16)19)11-5-3-10(14)4-6-11/h3-6H,2,7-9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDJRMPFCXDJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1CCN(C1=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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